molecular formula C11H14O2 B1349832 4-Phenyloxan-4-ol CAS No. 81462-07-9

4-Phenyloxan-4-ol

Cat. No.: B1349832
CAS No.: 81462-07-9
M. Wt: 178.23 g/mol
InChI Key: SFZFKBASNCZZMV-UHFFFAOYSA-N
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Description

4-Phenyloxan-4-ol is a chemical compound that belongs to the class of oxanols. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is also known by its IUPAC name, 4-phenyltetrahydro-2H-pyran-4-ol . It has a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyloxan-4-ol can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tetrahydro-2H-pyran-4-one under controlled conditions . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the diazotization of anilines followed by decomposition of the diazonium salts in the presence of sulfuric acid . This method allows for large-scale production while maintaining high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Phenyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-phenyl-2H-pyran-4-one, while reduction can produce 4-phenyltetrahydropyran .

Scientific Research Applications

4-Phenyloxan-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenyloxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group (-OH) in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity and function . This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyphenol: Similar in structure but with an ether linkage instead of the oxanol ring.

    4-Phenyl-2H-pyran-4-one: An oxidized form of 4-Phenyloxan-4-ol.

    4-Phenyltetrahydropyran: A reduced form of this compound.

Uniqueness

This compound is unique due to its oxanol ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZFKBASNCZZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372419
Record name 4-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81462-07-9
Record name 4-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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